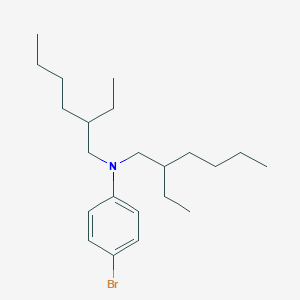
4-Bromo-N,N-bis(2-ethylhexyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N,N-bis(2-ethylhexyl)aniline is a chemical compound with the molecular formula C34H46BrNO2 It is an aromatic amine derivative, characterized by the presence of a bromine atom and two ethylhexyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-bis(2-ethylhexyl)aniline typically involves the bromination of N,N-bis(2-ethylhexyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4-Bromo-N,N-bis(2-ethylhexyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-bis(2-ethylhexyl)aniline.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of various substituted aniline derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of N,N-bis(2-ethylhexyl)aniline.
科学的研究の応用
4-Bromo-N,N-bis(2-ethylhexyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-N,N-bis(2-ethylhexyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and ethylhexyl groups contribute to its reactivity and binding affinity with various biomolecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to modulation of biochemical pathways .
類似化合物との比較
Similar Compounds
- 4-Chloro-N,N-bis(2-ethylhexyl)aniline
- 4-Fluoro-N,N-bis(2-ethylhexyl)aniline
- 4-Iodo-N,N-bis(2-ethylhexyl)aniline
Uniqueness
4-Bromo-N,N-bis(2-ethylhexyl)aniline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets .
特性
CAS番号 |
821789-51-9 |
|---|---|
分子式 |
C22H38BrN |
分子量 |
396.4 g/mol |
IUPAC名 |
4-bromo-N,N-bis(2-ethylhexyl)aniline |
InChI |
InChI=1S/C22H38BrN/c1-5-9-11-19(7-3)17-24(18-20(8-4)12-10-6-2)22-15-13-21(23)14-16-22/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChIキー |
WBKIBHJTNXXLBM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
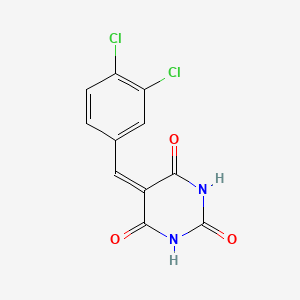
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
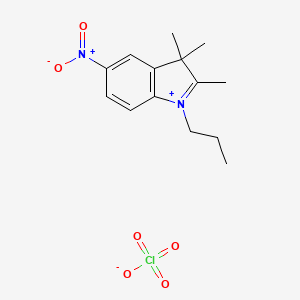
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)


![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
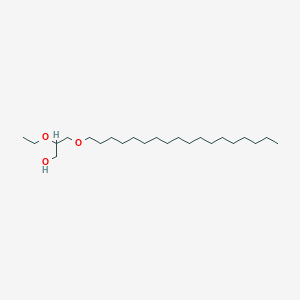
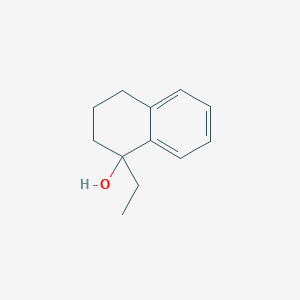
![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)

